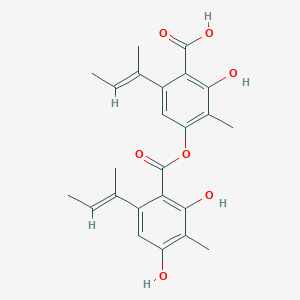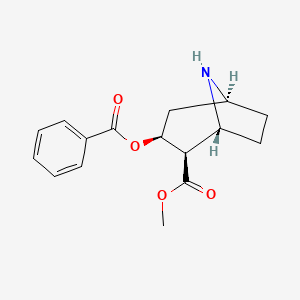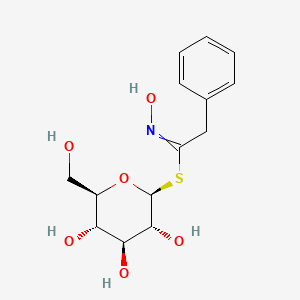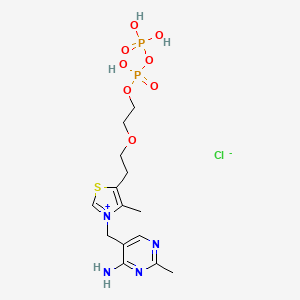
Isosaccharino-1,4-lactone
Descripción general
Descripción
Isosaccharino-1,4-lactone is a compound with a fascinating structure. It belongs to the class of α-isosaccharinic acids , which are carboxylic acids formed during the alkaline degradation of cellulose. These acids play a crucial role in complexing with tetravalent actinides, trivalent lanthanides, and actinides. Isosaccharino-1,4-lactone exists in equilibrium with its carboxylic acid form, α-isosaccharinic acid (HISA) .
Aplicaciones Científicas De Investigación
Marker for Renal Health
Isosaccharinic acid-1,4-lactone is an organic compound that is found in human urine. The concentration of this compound can be used as a marker for renal health .
Study of Structural Rearrangements
The equilibrium concentrations of α-D-isosaccharino-1,4-lactone (ISAL) and the carboxylic α-D-isosaccharinic acid (HISA) conformations as a function of pH have been established. This study provides insights into the structural rearrangements between these species .
Nuclear Waste Disposal
Isosaccharinic acid is produced by the alkaline degradation of cellulose, which is a concern in the context of nuclear waste disposal. It’s a strong complexing agent for tetravalent actinides, as well as for trivalent lanthanides and actinides, and affects the solubilities of these elements and their interactions with the cement of the repository .
Complex Formation with Uranyl
The interaction of UO2 2+ with α-isosaccharinate (ISA) has been studied under acidic conditions focusing particularly on the structural characterization of the formed complexes. The dominant binding motifs in the formed complexes are 5- and 6-membered rings involving the carboxylic group as well as the α- or β-hydroxy group of ISA .
Inhibiting the Formation of Polynuclear UO2 2+ –ISA Species
The interaction of UO2 2+ with the protonated α-isosaccharinic acid (HISA) promotes its transformation to the corresponding α-isosaccharinate-1,4-lactone (ISL) and inhibits the formation of polynuclear UO2 2+ –ISA species .
Spectroscopic Analysis
ATR-FTIR spectroscopy can be used to identify structural changes in the ligand due to complex formation, but also in the uranyl moiety by analysis of the bands of the IR active asymmetric stretching vibration of UO22+ .
Propiedades
IUPAC Name |
(3S,5S)-3-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4-1-6(10,3-8)5(9)11-4/h4,7-8,10H,1-3H2/t4-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUZIMNQBZNRHZ-NJGYIYPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C1(CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)[C@]1(CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224708 | |
| Record name | Isosaccharino-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isosaccharino-1,4-lactone | |
CAS RN |
20261-94-3, 7397-89-9 | |
| Record name | erythro-Pentonic acid, 3-deoxy-2-C-(hydroxymethyl)-, γ-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20261-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isosaccharino-1,4-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isosaccharino-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Isosaccharino-1,4-lactone is a product of cellulose degradation under alkaline conditions. [] This process, often termed "peeling," yields a mixture of compounds, with α- and β-isosaccharinic acids being the major products. [] The specific isomer, α-D-Isosaccharino-1,4-lactone, can be derived from lactose. []
A: While the provided abstracts don't explicitly mention the molecular formula or weight, they do highlight its structure. The compound exists in equilibrium with its hydrated form, isosaccharinate. [] Research has explored the crystal and molecular structures of both five-carbon and six-carbon Isosaccharino-1,4-lactones derived from alkaline pulping. []
A: Isosaccharino-1,4-lactone, specifically α-D-isosaccharinate, exhibits strong complexation with tetra- and trivalent actinides and lanthanides. [] This complexation enhances the solubility of these radioactive elements, potentially impacting the long-term safety of underground radioactive waste repositories where cellulose degradation is anticipated. []
A: Yes, researchers have developed a method for synthesizing and isolating β-Isosaccharino-1,4-lactone. [] Additionally, α-D-Isosaccharino-1,4-lactone has been utilized as a starting material in the chiral pool synthesis of (-)-Frontalin, demonstrating its versatility in organic synthesis. [, ]
A: The lactone ring in Isosaccharino-1,4-lactone is susceptible to hydrolysis. Studies have investigated the rate constants for the interconversion between the acid (Isosaccharinic acid) and lactone forms in both acidic and basic environments, revealing differences in reactivity between the α- and β-isomers. []
A: Researchers have utilized various techniques for analyzing Isosaccharino-1,4-lactone. These include High-Performance Liquid Chromatography (HPLC) [], Fourier-Transform Infrared Spectroscopy (FTIR) [], Gas Chromatography-Mass Spectrometry (GC-MS) [, ], Nuclear Magnetic Resonance (NMR) spectroscopy [], and potentiometric titrations [].
A: Yes, studies have investigated the degradation products of cellooligosaccharides like cellotriose, cellotetraose, and cellopentaose in both oxidative (H2O2) and alkaline (NaOH) media. [] These studies used HPLC, FTIR, and GC-MS to identify the resulting compounds and proposed potential mechanisms for their formation. []
A: Beyond its role in cellulose degradation and radioactive waste chemistry, α-D-Isosaccharino-1,4-lactone serves as a valuable chiral building block. Notably, it has been employed in the synthesis of polyhydroxylated nitrogen heterocycles, which hold potential as glycosidase inhibitors. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[[3-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]acetic acid methyl ester](/img/structure/B1214117.png)
![5-(1,3-benzodioxol-5-yl)-N-(2-furanylmethyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1214118.png)
![5-[[1-oxo-3-(3-oxo-4H-quinoxalin-2-yl)propoxy]methyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1214119.png)
![3-[[(1-tert-butyl-5-tetrazolyl)methyl-(thiophen-2-ylmethyl)amino]methyl]-6-ethoxy-1H-quinolin-2-one](/img/structure/B1214120.png)

![2-[[2,3-Dihydro-1,4-benzodioxin-6-yl(oxo)methyl]amino]benzoic acid methyl ester](/img/structure/B1214125.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B1214127.png)


